(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate
Description
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate is a heterocyclic compound featuring a benzo[d][1,2,3]triazin-4-one core fused to a methyl ester of 2-naphthoic acid. The benzo-triazinone moiety is a six-membered aromatic ring containing three nitrogen atoms, while the 2-naphthoate group introduces a fused bicyclic aromatic system.
The compound’s ester linkage may influence its stability and reactivity compared to amide or thioester analogs. Its molecular formula is inferred as C₂₀H₁₃N₃O₃, with a molecular weight of 343.34 g/mol, though exact values require experimental validation.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl naphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-18-16-7-3-4-8-17(16)20-21-22(18)12-25-19(24)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCJEDFRHCTXRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)OCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate typically involves multi-step organic reactions. One common method starts with the preparation of the triazinone ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The naphthoate moiety is then introduced via esterification reactions, often using naphthoic acid and suitable alcohol derivatives under acidic or basic conditions to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions such as temperature, pressure, and the use of catalysts are meticulously controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazinone or naphthoate rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or amines
Scientific Research Applications
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Derivatives
N-cycloheptyl-2-(4-oxobenzo-triazin-3-yl)acetamide (CAS 440332-08-1)
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-oxobenzo-triazin-3-yl)acetamide (CAS 440332-04-7)
- Molecular Formula : C₁₇H₂₀N₄O₂
- Molecular Weight : 312.37 g/mol
- Key Features : Similar core but includes a cyclohexenylethyl acetamide substituent.
- Comparison : The unsaturated cyclohexene group may increase lipophilicity, contrasting with the aromatic naphthoate ester in the target compound .
Naphthalene-Fused Heterocycles
1-Phenyl-1H-naphtho[1,2-e][1,3]oxazin-3(2H)-one
- Molecular Formula: C₁₈H₁₃NO₂
- Molecular Weight : 275.30 g/mol
- Key Features: Replaces the triazinone core with an oxazinone fused to naphthalene.
- Significance: Oxazinones are associated with antimicrobial and antitumor activities, suggesting the target compound’s naphthalene moiety could similarly enhance bioactivity .
3-Phenyl-3H-naphtho[1,2-e][1,2,3]oxadiazine (Compound 5)
- Key Features : Contains an oxadiazine ring fused to naphthalene.
- NMR data (¹H, ¹³C, HSQC, HMBC) provided in highlight diagnostic signals for naphthalene protons (δ 7.5–8.5 ppm) and heterocyclic carbons (δ 150–160 ppm), which may guide characterization of the target compound .
4-(1H-naphtho[2,3-d][1,2,3]triazol-1-ylmethyl)benzoic acid
- Molecular Formula : C₁₈H₁₃N₃O₂
- Molecular Weight : 303.31 g/mol
- Key Features : Triazole instead of triazine core, with a benzoic acid substituent.
Biological Activity
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound features a triazinone core, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a triazinone moiety linked to a naphthoate group, which may enhance its bioactivity through unique interactions with biological targets.
The primary mechanism of action for this compound involves the inhibition of specific enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play critical roles in the cholinergic system by breaking down the neurotransmitter acetylcholine. By inhibiting these enzymes, the compound can increase acetylcholine levels in the brain, potentially benefiting conditions like Alzheimer’s disease.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Triazine derivatives have shown potential in inhibiting cancer cell proliferation. |
| Antimicrobial | Compounds with similar structures have demonstrated effectiveness against bacteria and fungi. |
| Cholinesterase Inhibition | Significant inhibition of AChE and BChE has been observed, which is relevant for neurodegenerative diseases. |
Case Studies and Research Findings
- Inhibition of Cholinesterases : A study demonstrated that naphtho-triazoles exhibit potent inhibitory effects on BChE. The structure-activity relationship indicated that modifications to the triazole ring can enhance inhibitory potency . This suggests that this compound may have similar or enhanced effects due to its unique structure.
- Anticancer Activity : Another investigation revealed that triazine derivatives could induce apoptosis in cancer cells through various pathways. The presence of the naphthoate moiety may contribute to increased cytotoxicity against specific cancer lines.
- Antimicrobial Properties : Research on related compounds has shown significant antibacterial activity against gram-positive and gram-negative bacteria. The structural features of this compound may enhance its interaction with microbial targets .
Q & A
Q. Can this compound serve as a photoaffinity probe in proteomics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
